Physicochemical Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Rotatable Bond Count Versus S07-2008 (AKR1C3 Inhibitor)
The target compound and S07-2008 share the identical 4-sulfamoylphenethyl benzamide core but differ in the heterocycle attached to the benzamide 2-position: a 4-(furan-2-yl)thiazol-2-yl)methoxy group versus a 3,5-dimethylisoxazol-4-yl)methoxy group. This structural divergence produces measurable differences in key drug-likeness parameters. The target compound has a higher molecular weight (483.6 vs. 429.5 g/mol), higher lipophilicity (clogP ~4.68 vs. ~3.0), greater topological polar surface area (~110 vs. ~95 Ų), and an additional H-bond acceptor (7 vs. 6). Critically, the target compound exhibits a significantly different fraction of sp³-hybridized carbons (Fsp³ = 0.13 vs. ~0.24), which correlates inversely with clinical attrition risk [1]. These differences, while modest individually, collectively place the two compounds in distinct chemical space regions as defined by the ZINC tranche classification system [1].
| Evidence Dimension | Physicochemical property profile |
|---|---|
| Target Compound Data | MW 483.6 g/mol; clogP 4.68; tPSA ~110 Ų; HBA 7; HBD 2; Fsp³ 0.13; RotB 8 |
| Comparator Or Baseline | S07-2008: MW 429.5 g/mol; clogP ~3.0; tPSA ~95 Ų; HBA 6; HBD 2; Fsp³ ~0.24; RotB 7 |
| Quantified Difference | ΔMW = +54.1 g/mol; ΔclogP ≈ +1.7; ΔtPSA ≈ +15 Ų; ΔFsp³ ≈ -0.11; ΔHBA = +1 |
| Conditions | Calculated using ZINC database computational pipeline (reference pH 7.4). Values sourced from ZINC3269559 record and MedChemExpress S07-2008 datasheet. |
Why This Matters
Higher lipophilicity and additional H-bond acceptors may enhance membrane permeability for intracellular targets, while lower Fsp³ suggests a flatter molecular topology that could favor kinase ATP-binding pocket occupancy—a hypothesis directly testable by comparing the two compounds in parallel assays.
- [1] ZINC Database. ZINC3269559 (Target Compound) and ZINC record for S07-2008 analog. Calculated properties: MW, clogP, tPSA, HBA, HBD, Fsp³, RotB. View Source
